molecular formula C3H4ClN3O2S B1351549 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole CAS No. 346631-06-9

3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole

Cat. No.: B1351549
CAS No.: 346631-06-9
M. Wt: 181.6 g/mol
InChI Key: BRMRWSWIMLIBBO-UHFFFAOYSA-N
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Scientific Research Applications

3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity and function . The compound’s interaction with enzymes often involves binding to the active site, leading to inhibition or modulation of the enzyme’s activity. This interaction can be crucial for studying enzyme kinetics and understanding the mechanisms of enzyme regulation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by interacting with key proteins involved in signal transduction, leading to altered cellular responses. Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins, thereby affecting the overall cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity . This binding often involves interactions with the active site or allosteric sites of the enzymes, resulting in changes in their conformation and function. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells. This interaction can affect the production and utilization of metabolites, thereby impacting cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. This distribution pattern is essential for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole typically involves the reaction of appropriate precursors under specific conditionsIndustrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Addition Reactions: The triazole ring can undergo addition reactions with various electrophiles.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole can be compared with other triazole derivatives, such as:

  • 3-Chloro-1H-[1,2,4]triazole
  • 5-Methanesulfonyl-1H-[1,2,4]triazole

The presence of both the chloro and methanesulfonyl groups in this compound makes it unique and versatile for various research purposes .

Properties

IUPAC Name

3-chloro-5-methylsulfonyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMRWSWIMLIBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389881
Record name 3-Chloro-5-(methanesulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346631-06-9
Record name 3-Chloro-5-(methanesulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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